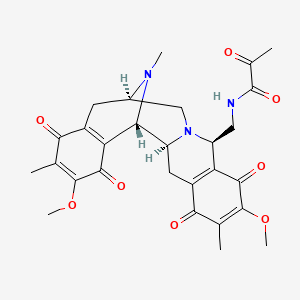
Saframycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saframycin B is a natural product found in Streptomyces lavendulae with data available.
Applications De Recherche Scientifique
Antitumor Activity
Saframycin B exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism primarily involves the alkylation of DNA, leading to cytotoxicity and apoptosis in tumor cells. The compound's ability to form covalent bonds with DNA is critical in its function as an antitumor agent.
- Mechanism of Action : this compound induces DNA damage through the formation of reactive oxygen species, leading to single-strand breaks in DNA. This action triggers apoptotic pathways in cancer cells, making it a candidate for further development as an anticancer drug.
- Case Studies : Research has demonstrated that this compound shows efficacy against leukemia and solid tumors, similar to its analogs. For instance, studies indicate its effectiveness against L1210 leukemia and Ehrlich ascites carcinoma .
Biosynthetic Pathway Exploration
Research into the biosynthesis of this compound has revealed insights into its production mechanisms. The compound is synthesized via nonribosomal peptide synthetases (NRPS), which facilitate the assembly of its complex structure from simpler precursors.
- Enzymatic Involvement : Key enzymes involved in the biosynthesis include methyltransferases and hydroxylases, which modify precursor molecules to form the final saframycin structure. For example, studies on the Myxococcus xanthus strain have identified specific genes responsible for saframycin production .
- Synthetic Approaches : Recent advancements in synthetic methodologies have allowed for the modular construction of saframycin derivatives, enhancing the potential for developing more effective analogs with tailored properties .
Structural Characterization
The unique structural features of this compound contribute to its biological activity. Understanding these structural elements is crucial for further drug design and development.
- Chemical Properties : this compound is characterized by a bis-tetrahydroisoquinoline core that facilitates interactions with DNA . Its structural modifications can significantly affect its binding affinity and cytotoxicity.
- Comparative Analysis : A comparative study of saframycin derivatives highlights differences in their biological activities and mechanisms. For instance, while Saframycin A shows potent activity against various tumors, this compound's structural variations may influence its therapeutic efficacy.
Potential Applications in Drug Development
Given its potent antitumor properties and unique biosynthetic pathways, this compound holds promise for future therapeutic applications.
- Clinical Trials : Although currently not prescribed due to toxicity concerns, derivatives of this compound are undergoing clinical trials to evaluate their safety and efficacy as anticancer agents .
- Drug Design Innovations : The exploration of synthetic routes for creating novel saframycin analogs presents opportunities for developing drugs with improved selectivity and reduced side effects .
Data Summary Table
Propriétés
Numéro CAS |
66082-28-8 |
|---|---|
Formule moléculaire |
C28H31N3O8 |
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
N-[[(1S,2S,10R,13R)-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C28H31N3O8/c1-11-22(33)15-7-14-10-31-17(21(30(14)4)20(15)25(36)27(11)39-6)8-16-19(18(31)9-29-28(37)13(3)32)24(35)26(38-5)12(2)23(16)34/h14,17-18,21H,7-10H2,1-6H3,(H,29,37)/t14-,17+,18+,21-/m1/s1 |
Clé InChI |
KOHPLTGVBZMVDW-BBTHKVSRSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)C[C@@H]3CN4[C@H]([C@H]2N3C)CC5=C([C@@H]4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |
Synonymes |
saframycin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















